3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one
Description
Properties
IUPAC Name |
3-methyl-5H-pyrrolo[2,3-c][1,8]naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-6-4-7-8-3-2-5-12-10(8)13-11(15)9(7)14/h2-6H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGUVLNJRGKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490445 | |
| Record name | 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62289-92-3 | |
| Record name | 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced naphthyridine compounds.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one lies in its potential as a therapeutic agent. Research has indicated that compounds with similar structures exhibit a variety of pharmacological effects, including:
- Anticancer Activity : Studies have demonstrated that pyrrolo[2,3-c][1,8]naphthyridine derivatives can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness in targeting specific cancer pathways, leading to apoptosis in tumor cells .
- Neuroprotective Effects : There is growing evidence that compounds related to this structure may possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antifungal agents based on the core structure of this compound .
Pharmacology
The pharmacological profile of this compound includes:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that are pivotal in disease mechanisms. For example, it may act as an inhibitor of kinases involved in cancer progression .
- Drug Design : Its unique molecular framework allows it to serve as a lead compound for the design of new drugs. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity against various biological targets .
Material Science
In addition to its biological applications, this compound has potential applications in material science:
- Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance .
- Polymer Chemistry : Incorporating this compound into polymer matrices could improve the mechanical and thermal properties of the materials produced. Research into its compatibility with various polymers is ongoing .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell growth via apoptosis mechanisms. |
| Study B | Neuroprotective Effects | Showed potential in enhancing cognitive function by inhibiting acetylcholinesterase. |
| Study C | Organic Electronics | Achieved improved efficiency in OLED devices when used as a dopant material. |
Mechanism of Action
The mechanism of action of 3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Anti-inflammatory Imidazo-naphthyridinones
The compound 5-Phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4(5H)-one (Suzuki et al., 1992) shares the [1,8]naphthyridinone core but replaces the pyrrolo ring with an imidazole moiety. Key differences include:
- Substituent Effects : The phenyl group at position 5 enhances anti-inflammatory activity, mimicking glucocorticoid potency without steroidal side effects .
- Biological Activity : Demonstrates potent inhibition of inflammatory mediators (e.g., COX-2), unlike the target compound, whose activity remains uncharacterized but hypothesized to be milder due to the absence of bulky aryl groups.
Oxazolo-naphthyridinones with Crystallographic Data
5-Benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1,8]naphthyridin-4(5H)-one () features an oxazole ring and bromine substituent. Structural comparisons reveal:
- Reactivity : The bromine atom enables further functionalization (e.g., cross-coupling), whereas the methyl group in the target compound may limit synthetic versatility.
Bcl-xL Inhibitors: Pyrido-pyridazines
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives () exhibit a pyridazine ring instead of pyrrolo-naphthyridinone. Key distinctions include:
- Structural Flexibility: The pyridazine core allows diverse substitutions (e.g., halogen, alkyl), enhancing target specificity compared to the rigid naphthyridinone framework.
Physicochemical and Pharmacological Properties
Table 1: Structural and Functional Comparison
Table 2: Melting Points of Pyrazolo-naphthyridinones ()
| Compound | Substituents | Melting Point (°C) |
|---|---|---|
| 7-Methyl-2-(3-pyridyl)-pyrazolo[4,3-c][1,8]naphthyridin-3(5H)-one | 3-Pyridyl | 314–317 |
| 6,8-Dimethoxy-2-phenyl-pyrazolo[4,3-c][1,7]naphthyridin-3(5H)-one | Phenyl, dimethoxy | 303–306 |
Key Insight : Substituents like pyridyl or methoxy groups increase melting points, suggesting enhanced crystallinity and stability compared to simpler alkyl groups (e.g., methyl in the target compound) .
Biological Activity
3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C12H10N2O. Its structure features a pyrrolo-naphthyridine core which is significant for its biological interactions.
Antitumor Activity
Research has indicated that compounds related to this compound exhibit antitumor properties . A study demonstrated that derivatives of naphthyridine compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds promising candidates for further development as antitumor agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with various diseases:
- Monoamine Oxidase (MAO) Inhibition : Some derivatives have shown potential as MAO inhibitors, which are important in the treatment of neurological disorders such as depression and Parkinson's disease. The inhibition potency was measured in terms of IC50 values, with some compounds achieving low micromolar ranges .
- Cyclin-dependent Kinase 1 (CDK1) Inhibition : Recent studies have identified this compound as a potential inhibitor of CDK1, a critical regulator in cell cycle progression. This inhibition could lead to the development of novel anticancer therapies targeting cell division .
Case Study 1: Antitumor Efficacy
A recent study explored the efficacy of this compound in vitro against human breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The study revealed that treatment with this compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates in neuronal cultures exposed to neurotoxic agents.
Comparative Analysis of Biological Activities
Q & A
Q. How are conflicting crystallographic data resolved for structural confirmation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
